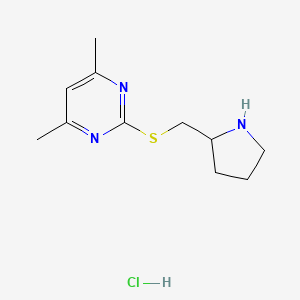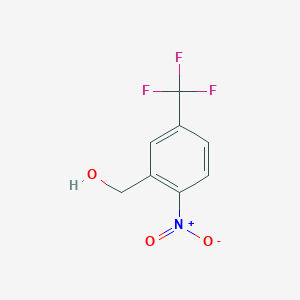
(2-Nitro-5-(trifluoromethyl)phenyl)methanol
Descripción general
Descripción
“(2-Nitro-5-(trifluoromethyl)phenyl)methanol” is an organic compound with the molecular formula C8H6F3NO3 . It has a molecular weight of 221.13 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a phenyl ring substituted with a nitro group, a trifluoromethyl group, and a methanol group .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not available in the sources .Aplicaciones Científicas De Investigación
Catalytic Reactions
(2-Nitro-5-(trifluoromethyl)phenyl)methanol, similar to other nitrophenyl compounds, has applications in catalytic reactions. For instance, 4-nitro-3-thienyl phenyl sulphone reacts with sodium arenethiolates in methanol to yield cine-substitution products through an anomalous addition-elimination mechanism (Novi et al., 1976). Additionally, (2-pyridyl)phenyl methanol, which is structurally related, acts as a hydrogen donor towards nitro aromatic and heteroaromatic compounds, demonstrating the potential of these compounds in reduction and conjugate addition steps in the formation of β-amino esters (Giomi et al., 2011).
Structural Characterization in Drug Synthesis
Compounds structurally similar to this compound are significant in the structural characterization of side products in drug synthesis. For instance, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, a side product in benzothiazinone synthesis, a new anti-tuberculosis drug candidate, has been structurally characterized, illustrating the importance of these compounds in understanding complex synthesis processes (Eckhardt et al., 2020).
Organocatalysis
Zwitterionic salts derived from reactions involving nitrophenyl compounds, like 3,5-bis(trifluoromethyl)phenyl isothiocyanate, have been used as mild organocatalysts for transesterification reactions (Ishihara et al., 2008). These reactions demonstrate the potential of nitrophenyl compounds in catalyzing important organic transformations.
Photochemical Studies
The study of photochemical reaction mechanisms of 2-nitrobenzyl compounds, which share a similar nitro-substituent pattern, reveals the complexities and potential applications in bioagents. These findings are critical for understanding the behavior of these compounds under different conditions, making them significant in photochemical research (Il'ichev et al., 2004).
Chemosensors
The development of chemosensors using phenyl thiadiazole-based Schiff base receptors for detecting ions like Al3+ in various mediums demonstrates the utility of nitrophenyl compounds in sensitive detection technologies (Manna et al., 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
The compound is a fluorinated building block , which suggests it may be used in the synthesis of more complex molecules with specific biological targets
Mode of Action
It’s known that nitro groups can undergo reduction to form amines, and trifluoromethyl groups can influence the lipophilicity and metabolic stability of a molecule . These properties could potentially affect the compound’s interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by (2-Nitro-5-(trifluoromethyl)phenyl)methanol are currently unknown . It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the ionization state of the compound, thereby influencing its absorption and distribution . Additionally, the presence of other molecules could potentially affect its metabolic stability.
Propiedades
IUPAC Name |
[2-nitro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO3/c9-8(10,11)6-1-2-7(12(14)15)5(3-6)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOSINQFQQRBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70856531 | |
| Record name | [2-Nitro-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227604-33-2 | |
| Record name | [2-Nitro-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70856531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


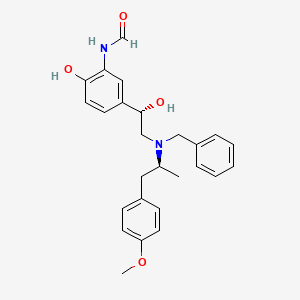


![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1429425.png)
![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429427.png)
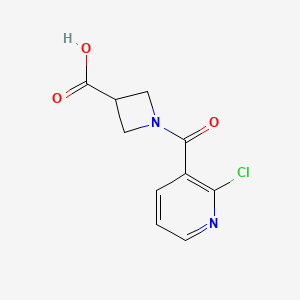
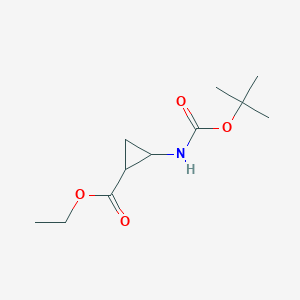
![7-Nitrobenzo[d]isoxazole](/img/structure/B1429432.png)
![[6-(3-Methoxy-phenyl)-4-trifluoromethyl-pyridin-2-yl]-dimethyl-amine](/img/structure/B1429433.png)
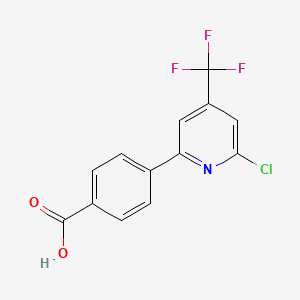

![2-((Piperidin-3-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429436.png)
![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]thiazole hydrochloride](/img/structure/B1429441.png)
